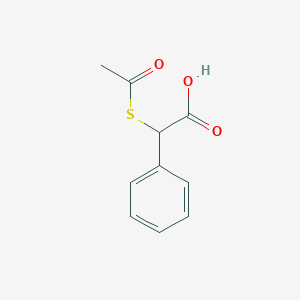

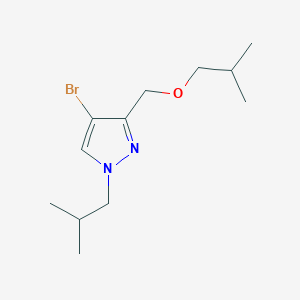

![molecular formula C16H13BrN2O2 B2382948 N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-57-9](/img/structure/B2382948.png)

N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is not explicitly mentioned in the literature .Chemical Reactions Analysis

The chemical reactions involving “N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” are not specifically mentioned in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” are not explicitly mentioned in the literature .Aplicaciones Científicas De Investigación

Antiprotozoal Agents

Novel compounds synthesized through complex bromination and condensation reactions have shown significant promise as antiprotozoal agents. For instance, derivatives synthesized from 2-acetylfuran, upon undergoing Suzuki coupling and further chemical modifications, exhibited strong DNA affinities and in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential as treatments for trypanosomiasis and malaria. These compounds have also demonstrated excellent in vivo activity in mouse models, highlighting their therapeutic potential (Ismail et al., 2004).

Antimicrobial Activity

Research into pyridine derivatives has also uncovered their utility in combating microbial infections. The synthesis of thio-substituted ethyl nicotinate derivatives and their cyclization to thieno[2,3-b]pyridines, followed by further chemical reactions, led to compounds with notable in vitro antimicrobial activities. This suggests a promising avenue for the development of new antimicrobial agents with potential applications in treating bacterial and fungal infections (Gad-Elkareem et al., 2011).

Antidepressant and Nootropic Agents

Compounds synthesized from pyridine derivatives have been explored for their antidepressant and nootropic activities. Through innovative synthesis methods, compounds have been developed and tested, revealing certain derivatives that exhibit the highest antidepressant and nootropic activities. This research opens up new possibilities for the development of central nervous system active agents, offering a foundation for future therapeutic interventions in mental health (Thomas et al., 2016).

Coordination Polymers and Ligand Conformation

The synthesis of novel dipyridyl ligands and their reaction with metal salts to form complexes presents a unique approach to the development of coordination polymers. These polymers exhibit interesting structural features and emissions, which may have applications in materials science and photophysics. The variability in ligand conformation and its effect on the properties of the resulting polymers underline the importance of structural design in the synthesis of new materials (Yeh et al., 2008).

Cancer Research

Research into pyrazolopyrimidines derivatives has shown that they possess anticancer and anti-5-lipoxygenase activities. Synthesis and testing of these derivatives have led to compounds with promising cytotoxic profiles against cancer cell lines and enzyme inhibition properties. This research signifies the potential of such compounds in developing new anticancer therapies and exploring their mechanisms of action (Rahmouni et al., 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2/c1-9-7-11(17)4-5-12(9)19-16(20)15-8-13-14(21-15)6-3-10(2)18-13/h3-8H,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUOKJTXQPAEPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2382866.png)

![3-(1,3-Benzothiazol-2-yl)-7-[(2-fluorophenyl)methoxy]chromen-2-one](/img/structure/B2382872.png)

![2-[[2-(2-ethoxy-4-formylphenoxy)acetyl]-methylamino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2382875.png)

![6-fluoro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2382879.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2382880.png)

![3-(4-fluorophenyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2382881.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2382885.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2382888.png)